Ethyl 6-(3-ethynylphenyl)picolinate
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Overview
Description
Ethyl 6-(3-ethynylphenyl)picolinate is a chemical compound that belongs to the class of picolinates. Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of an ethyl ester group at the 6-position of the picolinic acid ring and an ethynylphenyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3-ethynylphenyl)picolinate typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-ethynylphenylboronic acid.
Coupling Reaction: A Suzuki coupling reaction is employed to attach the 3-ethynylphenyl group to the picolinic acid ring. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Esterification: The resulting product is then esterified using ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of picolinic acid and 3-ethynylphenylboronic acid.
Catalysis: Employing efficient catalytic systems to ensure high yield and purity.
Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-ethynylphenyl)picolinate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethyl 6-(3-ethylphenyl)picolinate.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl 6-(3-ethylphenyl)picolinate.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(3-ethynylphenyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of herbicides and pesticides
Mechanism of Action
The mechanism of action of Ethyl 6-(3-ethynylphenyl)picolinate involves its interaction with specific molecular targets. The ethynyl group allows for strong binding interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Ethyl 6-(3-ethynylphenyl)picolinate can be compared with other picolinate derivatives such as:
Halauxifen-methyl: A picolinate herbicide with a different substitution pattern.
Florpyrauxifen-benzyl: Another picolinate herbicide with distinct structural features.
Picloram: A well-known picolinate herbicide with a chlorine substituent.
Uniqueness
The uniqueness of this compound lies in its ethynylphenyl group, which imparts unique chemical reactivity and potential biological activity compared to other picolinate derivatives .
Properties
IUPAC Name |
ethyl 6-(3-ethynylphenyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-3-12-7-5-8-13(11-12)14-9-6-10-15(17-14)16(18)19-4-2/h1,5-11H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJLUZDSYMIQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=CC=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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